N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-tr iazol-3-ylthio)]acetamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide is a triazole-based acetamide derivative featuring a trifluoromethyl-substituted phenyl group, a furylmethyl substituent, and a pyridyl moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the pyridyl and furyl units may contribute to binding interactions with biological targets .
Properties
Molecular Formula |
C22H15F6N5O2S |
|---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H15F6N5O2S/c23-21(24,25)13-8-14(22(26,27)28)10-15(9-13)30-18(34)12-36-20-32-31-19(17-5-1-2-6-29-17)33(20)11-16-4-3-7-35-16/h1-10H,11-12H2,(H,30,34) |
InChI Key |
PSORJPCAEHBWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the furan and pyridine moieties under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core scaffold with several analogs, differing primarily in substituents on the triazole ring and the phenyl group. Key structural variations influence physicochemical properties, bioactivity, and synthetic accessibility. Below is a detailed analysis of its closest analogs:
Substituent Variations and Their Impact
Physicochemical and Bioactive Properties
- Lipophilicity : The trifluoromethyl groups in all analogs confer high logP values, favoring membrane permeability. However, the furylmethyl group in the target compound may slightly reduce lipophilicity compared to chlorophenyl or thienyl substituents .
- Synthetic Complexity : The allyl-substituted analog is synthetically more accessible due to straightforward alkylation steps, whereas the furylmethyl variant requires multistep functionalization of the triazole core.
Structural Insights from NMR and Computational Studies
Evidence from NMR analyses of related triazole derivatives (e.g., compound 1 and 7 in ) highlights that substituent changes at positions 4 and 5 of the triazole ring significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36). For the target compound, the furylmethyl group likely induces distinct electronic environments in these regions, which could be critical for target binding .
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